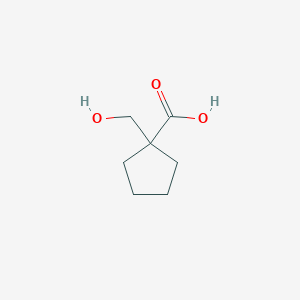

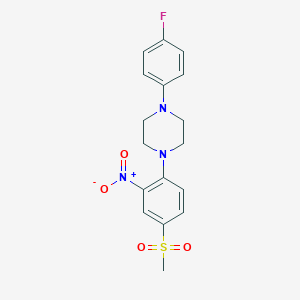

![molecular formula C18H19NO3S B2480534 1,1-二氧代-N-[(5-苯基呋喃-2-基)甲基]-N-丙-2-炔基硫丁烷-3-胺 CAS No. 1607277-88-2](/img/structure/B2480534.png)

1,1-二氧代-N-[(5-苯基呋喃-2-基)甲基]-N-丙-2-炔基硫丁烷-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex amines, including those similar to the target compound, often involves versatile protecting and activating groups. For example, the 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) group has been highlighted as a new versatile sulfonating agent for amines, providing an efficient pathway for the sulfonation and subsequent alkylation of primary and secondary amines under Mitsunobu conditions (Sakamoto et al., 2006). This process may offer insights into the synthesis strategies applicable to our target compound by demonstrating the utility of specific sulfonating agents and alkylation conditions.

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through various techniques, including X-ray crystallography and spectroscopic methods. For example, the structural determination of a tertiary amine with both N-5-nitrofurfuryl and N-prop-2-ynyl moieties revealed non-planar arrangements, where the furan ring is inclined at a significant angle to the phenyl ring, dominated by van der Waals forces (Hergold-Brundić et al., 2000). This insight into molecular orientation and intermolecular forces may be relevant for understanding the structural characteristics of our target molecule.

Chemical Reactions and Properties

The reactivity of amines and their derivatives under various conditions can provide valuable information about potential chemical reactions involving the target compound. For instance, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines leading to 4-hydroxy-2-oxazolidinones depends on the basicity of the amines, which suggests that the chemical reactivity of our compound could be influenced by similar steric and electronic factors (Chernysheva et al., 1999).

Physical Properties Analysis

Understanding the physical properties of similar compounds can shed light on the solubility, stability, and crystallinity of the target compound. For example, the synthesis and crystal structures of butyrate and 1,3-dioxane derivatives reveal details about their crystallization behaviors and intermolecular interactions, which are crucial for predicting the physical form and solubility of related compounds (Jebas et al., 2013).

Chemical Properties Analysis

The chemical properties of a compound, including its reactivity, stability under various conditions, and interactions with other molecules, are essential for its application in synthesis and material science. The study of related compounds, such as the synthesis and characterization of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives, provides insight into the functional groups' influence on chemical behavior and reactivity (Dani et al., 2013).

科学研究应用

化学合成和修饰

紫外光谱分析

对苯胺及其衍生物的紫外(UV)光谱研究,包括N-甲基化和苯基或吡啶基环上取代对电子性质类似化合物的影响,可为了解类似化合物的光物理性质提供见解。这些发现对于理解复杂有机分子的光物理性质具有相关性,这可能适用于设计光学应用材料(Cumper & Singleton, 1968)。

抗菌和细胞毒活性

对1H-苯并咪唑的新型氮杂环丙烷-2-酮衍生物的合成研究及其在抗菌和细胞毒活性评价突显了在生物医学研究中结构复杂胺类化合物的潜力。通过与生物系统的相互作用,这些化合物为新治疗剂的开发奠定了基础(Noolvi et al., 2014)。

胺合成的保护和活化基团

开发新的胺类保护和活化基团,如2-(1,3-二氧杂环戊-2-基)乙基磺酰基团,对于促进复杂有机合成至关重要。这些方法使得胺类的修饰成为可能,潜在地允许生成所讨论化合物的衍生物,用于各种科学应用(Sakamoto et al., 2006)。

环化化合物的催化合成

Ir催化的烯丙胺化反应和随后的环闭合醚交换反应提供了一种新颖的途径,用于手性选择性合成环状β-氨基醇衍生物。这种类型的反应可能适用于合成“1,1-二氧化-N-[(5-苯基呋喃-2-基)甲基]-N-丙-2-炔硫代氧杂环戊-3-胺”的环状衍生物,从而获得广泛的材料科学和制药领域的潜在应用(Lee et al., 2007)。

在材料科学中的应用

- 聚酯的官能化:通过环氧开环聚合和随后的“点击”化学反应合成带有偏挂胺基团的聚酯展示了胺官能化材料的多功能性。这种方法可以用于将材料与“1,1-二氧化-N-[(5-苯基呋喃-2-基)甲基]-N-丙-2-炔硫代氧杂环戊-3-胺”官能化,增强其在可生物降解聚合物中的实用性,具有细胞穿透和基因传递性能(Zhang et al., 2012)。

作用机制

Target of Action

The primary target of this compound is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, which are known to be involved in various biological processes including aging, transcription, apoptosis, inflammation, and stress resistance . SIRT2 has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Mode of Action

The compound interacts with SIRT2 and inhibits its activity . . This interaction results in the inhibition of SIRT2, which can lead to various downstream effects depending on the cellular context.

Biochemical Pathways

SIRT2 is involved in various biochemical pathways. It mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3, and PRLR . By inhibiting SIRT2, the compound can affect these pathways and their downstream effects.

Pharmacokinetics

It is suggested that the compound likely possesses better water solubility (clogp = 163 and cLogS = -363), which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context. Given that SIRT2 is involved in a wide range of cellular processes, the inhibition of SIRT2 could potentially lead to changes in cell proliferation, differentiation, and survival. In the context of diseases such as cancer or neurodegenerative disorders, this could potentially result in the suppression of disease progression .

属性

IUPAC Name |

1,1-dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-2-11-19(16-10-12-23(20,21)14-16)13-17-8-9-18(22-17)15-6-4-3-5-7-15/h1,3-9,16H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRUNTUKRCXGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC1=CC=C(O1)C2=CC=CC=C2)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)

![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)

![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)

![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)

![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)